4-Nitro-2-benzoxazoleacetonitrile
Description
Properties
Molecular Formula |
C9H5N3O3 |
|---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
2-(4-nitro-1,3-benzoxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5N3O3/c10-5-4-8-11-9-6(12(13)14)2-1-3-7(9)15-8/h1-3H,4H2 |
InChI Key |
ZGLVHXQQPSUZBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Q & A
Basic: What are the recommended synthetic routes for 4-nitro-2-benzoxazoleacetonitrile, and how can reaction efficiency be optimized?
Methodological Answer:
A typical synthesis involves condensation of substituted benzaldehyde derivatives with nitrile-containing precursors under reflux conditions. For example, a procedure analogous to the reaction of 4-amino-triazole derivatives with benzaldehyde (see ) can be adapted:
- Dissolve the nitro-benzoxazole precursor in absolute ethanol with catalytic glacial acetic acid.
- React with acetonitrile derivatives under reflux (4–6 hours) to promote cyclization.
- Optimize yield by adjusting stoichiometry (e.g., 1:1 molar ratio of benzoxazole to nitrile precursor) and solvent polarity. Ethanol or acetonitrile are preferred for balancing solubility and reaction kinetics .
- Monitor reaction progress via TLC or HPLC, targeting >90% conversion.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups) and acetonitrile’s nitrile peak (δ ~120 ppm in ¹³C) .
- HPLC-MS: Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to separate impurities. Confirm molecular ion peaks ([M+H]⁺) matching the molecular formula (e.g., C₁₀H₆N₂O₃).
- FT-IR: Validate nitro (1520–1350 cm⁻¹ asymmetric stretching) and nitrile (2250 cm⁻¹) functional groups .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Employ density functional theory (DFT) to analyze electronic properties:
- Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect directs nucleophilic attacks to the benzoxazole ring’s meta positions .
- Simulate transition states using software like Gaussian or ORCA to estimate activation energies for proposed mechanisms (e.g., SNAr pathways).
- Validate predictions experimentally via kinetic studies (e.g., varying nucleophile concentration and monitoring rate constants) .
Advanced: How can conflicting bioactivity data for this compound derivatives be resolved?
Methodological Answer:
Address contradictions through systematic validation:
- Replicate assays: Control variables like solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) and cell line viability (e.g., MTT assay vs. ATP-based methods) .
- SAR analysis: Compare substituent effects. For example, fluorination at the benzoxazole ring (see ) may enhance membrane permeability but reduce solubility, skewing IC₅₀ values.
- Orthogonal assays: Confirm enzyme inhibition (e.g., fluorescence polarization) with cellular activity (e.g., apoptosis assays) to rule off-target effects .
Advanced: What strategies mitigate decomposition of this compound under ambient storage conditions?
Methodological Answer:
Stability studies suggest:
- Storage: Use amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis.
- Stabilizers: Add radical scavengers (e.g., BHT at 0.01% w/v) to inhibit nitro group reduction .
- Monitoring: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to track degradation products (e.g., nitroso intermediates) .
Basic: What are the key considerations for designing biological activity assays involving this compound?
Methodological Answer:
- Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .
- Dose-response curves: Test a logarithmic range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
- Controls: Include nitrobenzoxazole analogs (e.g., non-nitrated derivatives) to isolate the nitro group’s contribution to activity .
Advanced: How can researchers resolve spectral overlaps in NMR data for nitro-benzoxazole derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve aromatic proton couplings and assign carbons unambiguously. For example, HSQC correlates nitrile carbons (δ 120 ppm) with absent protons, confirming the C≡N group .
- Dynamic NMR: Elevate temperature to coalesce overlapping peaks in crowded aromatic regions (e.g., 7.5–8.5 ppm) .
Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition?
Methodological Answer:
- Docking studies (AutoDock Vina): Simulate binding poses with target enzymes (e.g., kinases). The nitro group’s electrostatic potential may form hydrogen bonds with active-site residues .
- Mutagenesis assays: Replace key residues (e.g., Serine→Alanine) to test predicted interactions. A >50% activity drop confirms critical binding nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
